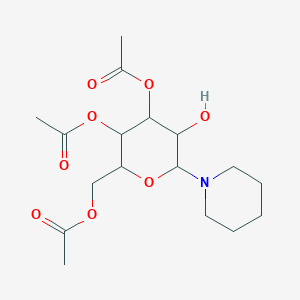

N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine

CAS No.:

Cat. No.: VC16535260

Molecular Formula: C17H27NO8

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H27NO8 |

|---|---|

| Molecular Weight | 373.4 g/mol |

| IUPAC Name | (3,4-diacetyloxy-5-hydroxy-6-piperidin-1-yloxan-2-yl)methyl acetate |

| Standard InChI | InChI=1S/C17H27NO8/c1-10(19)23-9-13-15(24-11(2)20)16(25-12(3)21)14(22)17(26-13)18-7-5-4-6-8-18/h13-17,22H,4-9H2,1-3H3 |

| Standard InChI Key | BRDQWGWKVQRHOR-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)N2CCCCC2)O)OC(=O)C)OC(=O)C |

Introduction

Structural and Molecular Characteristics

The compound’s structure comprises a β-D-glucopyranose unit with acetyl groups at the 3, 4, and 6 hydroxyl positions, connected to a piperidine ring through an N-glycosidic bond. Key molecular features include:

The acetyl groups shield reactive hydroxyls, reducing enzymatic degradation and improving lipid solubility . The piperidine ring introduces basicity (pKa ~10), enabling pH-dependent reactivity in biological systems .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves:

-

Acetylation of D-glucose: Protection of hydroxyl groups using acetic anhydride to yield 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose .

-

Selective deacetylation: Removal of the anomeric acetyl group to generate a reactive hemiacetal intermediate.

-

Glycosylation: Reaction with piperidine in the presence of a Lewis acid (e.g., BF₃·Et₂O) to form the N-glycosidic bond .

-

Purification: Chromatographic isolation to achieve high purity (>98%) .

Key Reactions

-

Hydrolysis: Under acidic conditions, the acetyl groups hydrolyze to regenerate free hydroxyls, enabling further functionalization .

-

Enzymatic cleavage: Glycosidases may target the β-D-glucopyranosyl linkage, releasing piperidine .

-

Nucleophilic substitution: The piperidine nitrogen can participate in alkylation or acylation reactions .

Physicochemical Properties

Solubility and Stability

-

Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water due to acetyl groups .

-

Stability: Stable at room temperature but hygroscopic; storage under inert atmosphere is recommended .

Spectroscopic Data

Biological and Pharmacological Applications

Glycoconjugate Synthesis

The compound serves as a glycosylation agent for:

-

Oligosaccharide assembly: Introducing piperidine as a temporary protecting group or functional handle .

-

Glycoprotein modification: Attaching sugar moieties to proteins for stability or targeting .

Drug Delivery Systems

-

Prodrug design: Acetyl groups mask polar hydroxyls, enhancing cell membrane permeability. Enzymatic hydrolysis releases active metabolites .

-

Antimicrobial activity: Analogous GlcNAc derivatives exhibit antileishmanial effects by releasing nitric oxide (NO) in macrophages .

| Parameter | Details | Source |

|---|---|---|

| Toxicity | Not tested; handle as a potential irritant | |

| Storage | -20°C, desiccated, under nitrogen | |

| Stability in solution | Degrades in aqueous media (hydrolysis) |

Comparative Analysis with Analogues

The piperidine moiety in N-(3,4,6-Tri-O-acetyl-β-D-glucopyranosyl) piperidine distinguishes it through enhanced basicity and potential for further functionalization .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume